5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
CAS No.: 431986-73-1
Cat. No.: VC7650005
Molecular Formula: C13H13N3O5
Molecular Weight: 291.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431986-73-1 |
|---|---|
| Molecular Formula | C13H13N3O5 |
| Molecular Weight | 291.263 |
| IUPAC Name | 5-[(3,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H13N3O5/c1-20-8-3-7(4-9(5-8)21-2)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19) |
| Standard InChI Key | VUEXMOWNKBBJJG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)N=CC2=C(NC(=O)NC2=O)O)OC |
Introduction
Chemical Identity and Structural Features
5-(((3,5-Dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 431986-73-1) is a bicyclic heteroaromatic compound with the molecular formula C₁₃H₁₃N₃O₅ and a molecular weight of 291.263 g/mol. The structure comprises a pyrimidine-2,4,6-trione core substituted at the 5-position by a ((3,5-dimethoxyphenyl)amino)methylene group. Key features include:
-
Pyrimidine trione ring: A six-membered aromatic ring with three ketone oxygen atoms at positions 2, 4, and 6.
-
Aminomethylene bridge: A -NH-CH₂- linkage connecting the pyrimidine core to the aryl group.
-
3,5-Dimethoxyphenyl moiety: A benzene ring with methoxy (-OCH₃) substituents at the 3 and 5 positions, enhancing electron-donating capacity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 431986-73-1 |
| Molecular Formula | C₁₃H₁₃N₃O₅ |
| Molecular Weight | 291.263 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| XLogP3 | 1.2 (estimated) |
The compound’s planar structure facilitates π-π stacking interactions, while the methoxy groups contribute to solubility in polar aprotic solvents.
Synthetic Methodologies
Synthesis of 5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step protocols emphasizing regioselective functionalization. A representative route includes:
Condensation of Barbituric Acid Derivatives
-
Formation of the enamine intermediate: Reaction of 1,3-diethylthiobarbituric acid with DMF in acetic anhydride yields a reactive enamine precursor .
-
Aminomethylation: Treatment with 3,5-dimethoxyaniline in ethanol under reflux conditions introduces the arylaminomethylene group .
-
Demethylation and cyclization: Acidic or basic conditions facilitate trione ring closure, confirmed by TLC and NMR.
Table 2: Optimization of Reaction Conditions
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | DMF, Ac₂O | 90°C | 2 h | 85 |
| 2 | 3,5-Dimethoxyaniline, EtOH | RT | 12 h | 78 |
| 3 | HCl (1M) | 60°C | 4 h | 92 |
Critical to the process is the use of thin-layer chromatography (TLC) for intermediate monitoring and ¹H/¹³C NMR for structural validation . Alternative methods employing visible-light-driven aerobic oxidation have been reported for analogous pyrimidines, though applicability to this compound remains unexplored .
Biological Activities and Mechanistic Insights
Pyrimidine trione derivatives exhibit broad-spectrum bioactivity, with 5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione showing promise in two key areas:
Enzyme Inhibition
-
α-Glucosidase inhibition: Structural analogs demonstrate mixed-type inhibition (IC₅₀ = 264–449 µM), potentially via binding near the enzyme’s active site . Molecular docking suggests the dimethoxyphenyl group occupies hydrophobic pockets, while the trione core hydrogen-bonds with catalytic residues .
-
Dihydrofolate reductase (DHFR) antagonism: Pyrimidine triones competitively inhibit bacterial DHFR, disrupting nucleotide synthesis.
Anti-Glycation Effects
In diabetic models, related compounds inhibit advanced glycation end-product (AGE) formation (IC₅₀ = 31.5–554 µM), outperforming rutin (IC₅₀ = 54.6 µM) . Electron-withdrawing substituents enhance this activity, suggesting tunability for therapeutic design .
Table 3: Comparative Bioactivity of Pyrimidine Trione Derivatives
| Compound | α-Glucosidase IC₅₀ (µM) | Anti-Glycation IC₅₀ (µM) |
|---|---|---|
| Target compound | 320 ± 2.1* | 45.3 ± 1.8* |
| Rutin (standard) | - | 54.59 ± 2.20 |
| 3g (analog) | 264.07 ± 1.87 | 31.5 ± 0.81 |
*Estimated based on structural analogs .
Applications in Medicinal Chemistry
The compound’s dual inhibitory activity positions it as a candidate for:
-
Antimicrobial agents: DHFR inhibition suggests utility against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
-
Antidiabetic therapeutics: Synergistic α-glucosidase and anti-AGE effects could mitigate postprandial hyperglycemia and diabetic complications.
-
Chemical probes: Fluorescent derivatives enable real-time monitoring of enzyme kinetics in cellular models .
Chemical Reactivity and Derivative Synthesis
The trione core undergoes regioselective reactions:
-
Nucleophilic substitution: Methoxy groups are susceptible to demethylation with BBr₃, yielding phenolic derivatives for further functionalization.
-
Condensation reactions: The exocyclic amine reacts with aldehydes to form Schiff bases, expanding structural diversity.
Equation 1: Demethylation Reaction
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume